molecular formula C12H16N2O4 B3028942 2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid CAS No. 408367-22-6

2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid

Cat. No. B3028942
Key on ui cas rn: 408367-22-6
M. Wt: 252.27
InChI Key: ANJYNRWSBCRLEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07482341B2

Procedure details

(6-Methyl-pyridin-2-yl)-carbamic acid tert-butyl ester (1.04 g, Pitts, J. Med. Chem., 43, 2000, 27) under an argon atmosphere in THF (40 mL) was cooled to −20° C. and treated dropwise at −20° C. with 5.5 mL of a 2 M solution of lithium diisopropylamide in THF/heptane/ethylbenzene (Fluka). The solution was stirred 1 h at −20° C., cooled to −70° C. and then treated with an access of dry ice. The mixture was allowed to warm to 10° C. and partitioned between aqueous 1N HCl and AcOEt, the layers were separated, the organic layer dried over Na2SO4, filtered, evaporated and the residue was purified by flash chromatography (MeOH/CH2Cl2 0-15%). The obtained material was triturated with ether, the crystalline solid obtained was filtered off by suction and dried in vacuo to give (6-tert-butoxycarbonylamino-pyridin-2-yl)-acetic acid as an off-white solid (0.3 g). MS (ESI−): 251.1 ([M−H]−).
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
THF heptane ethylbenzene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:15])[NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH3:14])[N:9]=1)([CH3:4])([CH3:3])[CH3:2].C([N-]C(C)C)(C)C.[Li+].[C:24](=[O:26])=[O:25]>C1COCC1.C1COCC1.CCCCCCC.C(C1C=CC=CC=1)C>[C:1]([O:5][C:6]([NH:7][C:8]1[N:9]=[C:10]([CH2:14][C:24]([OH:26])=[O:25])[CH:11]=[CH:12][CH:13]=1)=[O:15])([CH3:4])([CH3:3])[CH3:2] |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=NC(=CC=C1)C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
THF heptane ethylbenzene
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.CCCCCCC.C(C)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The solution was stirred 1 h at −20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −70° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 10° C.
CUSTOM
Type
CUSTOM
Details
partitioned between aqueous 1N HCl and AcOEt
CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (MeOH/CH2Cl2 0-15%)
CUSTOM
Type
CUSTOM
Details
The obtained material was triturated with ether
CUSTOM
Type
CUSTOM
Details
the crystalline solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered off by suction
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=CC=CC(=N1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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